molecular formula C14H14N4O2S B12911928 3-[4-(Methanesulfonyl)phenyl]-N-methylimidazo[1,2-a]pyrazin-8-amine CAS No. 825630-11-3

3-[4-(Methanesulfonyl)phenyl]-N-methylimidazo[1,2-a]pyrazin-8-amine

Cat. No.: B12911928
CAS No.: 825630-11-3
M. Wt: 302.35 g/mol
InChI Key: MJJDDXMPICJWCP-UHFFFAOYSA-N
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Description

N-Methyl-3-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyrazin-8-amine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features an imidazo[1,2-a]pyrazine core, which is known for its biological activity, and a methylsulfonylphenyl group that enhances its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-3-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyrazin-8-amine typically involves multi-step reactionsThe reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. Recrystallization from solvents like toluene is often employed to obtain the final product in crystalline form .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-3-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyrazin-8-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-Methyl-3-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyrazin-8-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Methyl-3-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets. It is known to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. The compound binds to the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine
  • N-phenyl-3-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyrazin-8-amine

Uniqueness

N-Methyl-3-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyrazin-8-amine is unique due to its specific substitution pattern, which enhances its selectivity and potency as a COX-2 inhibitor. This makes it a valuable compound for developing new anti-inflammatory drugs with fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Properties

CAS No.

825630-11-3

Molecular Formula

C14H14N4O2S

Molecular Weight

302.35 g/mol

IUPAC Name

N-methyl-3-(4-methylsulfonylphenyl)imidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C14H14N4O2S/c1-15-13-14-17-9-12(18(14)8-7-16-13)10-3-5-11(6-4-10)21(2,19)20/h3-9H,1-2H3,(H,15,16)

InChI Key

MJJDDXMPICJWCP-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=CN2C1=NC=C2C3=CC=C(C=C3)S(=O)(=O)C

Origin of Product

United States

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